molecular formula C16H12ClN3O2S B2376916 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide CAS No. 1788560-79-1

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide

Cat. No.: B2376916
CAS No.: 1788560-79-1
M. Wt: 345.8
InChI Key: FVHQIYKBGHBGGA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a thiophene ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The compound’s structure integrates multiple pharmacophoric elements:

  • Benzamide group: A common scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., kinase or protease targets) due to its hydrogen-bonding capacity.
  • Thiophene ring: Enhances aromatic stacking interactions and metabolic stability compared to phenyl rings.
  • 1,2,4-Oxadiazole: A heterocycle known for its electron-withdrawing properties and role in improving bioavailability.
  • Cyclopropyl substituent: Introduces steric and electronic effects that modulate binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-4-2-1-3-10(12)14(21)19-16-11(7-8-23-16)15-18-13(20-22-15)9-5-6-9/h1-4,7-9H,5-6H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHQIYKBGHBGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer activities. Specifically, derivatives of this compound have been studied for their ability to inhibit various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies indicate that oxadiazole derivatives can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
  • Case Studies :
    • A study published in MDPI highlighted that certain oxadiazole derivatives demonstrated selective inhibition against human carbonic anhydrases at nanomolar concentrations, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzamide derivatives can exhibit significant antibacterial and antifungal activities.

  • Mechanism of Action :
    • The antibacterial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies :
    • In a study examining various benzamide derivatives, it was found that specific compounds showed promising activity against resistant strains of bacteria, suggesting a potential for development into new antibiotics .

Drug Design and Development

The structural features of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide make it a valuable scaffold in drug design.

  • Structure-Activity Relationship (SAR) :
    • Modifications to the oxadiazole ring and benzamide moiety can lead to enhanced biological activity and selectivity against target proteins involved in disease processes .
  • Case Studies :
    • Research has demonstrated that altering substituents on the oxadiazole ring can significantly affect the potency and selectivity of these compounds as inhibitors of cancer-related pathways .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide moiety could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the oxadiazole substituent, aromatic systems, or amide linkages. Below is a detailed comparison with key derivatives (Table 1) and their implications:

Table 1: Structural Comparison of 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide and Analogs

Compound Name (ID) Oxadiazole Substituent Aromatic System Amide Linkage Key Structural Differences
Target Compound Cyclopropyl Thiophen-2-yl Benzamide Reference structure
2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (941378-50-3) Methyl Cyclohexyl Benzamide - Methyl vs. cyclopropyl substituent on oxadiazole.
- Cyclohexyl vs. thiophene aromatic system.
2-[[2-[[5-(2,4-Dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-N-propylpropanamide (1049734-86-2) N/A (Triazole core) 2,4-Dichlorophenyl Propanamide - Triazole replaces oxadiazole.
- Propanamide chain vs. benzamide.
N-cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (1008402-51-4) N/A 4-Methoxyphenyl Propanamide - Absence of oxadiazole.
- Methoxy group enhances solubility.

Key Insights from Structural Variations

Oxadiazole Substituents: The cyclopropyl group in the target compound introduces steric hindrance and electron-rich characteristics compared to the methyl group in 941378-50-3. This may enhance binding selectivity in hydrophobic pockets .

Aromatic Systems :

  • Thiophene (target compound) offers π-π stacking efficiency and metabolic resistance over cyclohexyl (941378-50-3) or dichlorophenyl (1049734-86-2) systems.
  • Methoxyphenyl groups (e.g., 1008402-51-4) improve solubility but reduce lipophilicity, impacting membrane permeability.

Amide Linkages :

  • Benzamide (target compound) provides rigidity and planar geometry, favoring enzyme active-site binding. Propanamide derivatives (e.g., 1008402-51-4) introduce conformational flexibility, which may benefit allosteric modulation.

Hypothetical Pharmacological Implications

While experimental data are unavailable in the provided evidence, structural trends suggest:

  • The target compound’s cyclopropyl-thiophene-oxadiazole combination may optimize balance between solubility and membrane penetration.
  • Analogs with triazole or methoxy groups (e.g., 1049734-86-2, 1008402-51-4) could prioritize solubility or metal chelation, respectively.

Biological Activity

The compound 2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is part of a class of molecules that have garnered attention for their diverse biological activities, particularly in drug discovery. This article examines the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2}, with a molecular weight of 345.8 g/mol. The structure features a chloro group, an oxadiazole moiety, and a thiophene ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities:

  • Anticancer Activity :
    • A study highlighted the efficacy of 1,2,4-oxadiazole derivatives in inhibiting various cancer cell lines. For instance, derivatives showed significant antiproliferative effects against human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values around 92.4 µM for specific compounds .
    • The presence of the oxadiazole ring is crucial for enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antibacterial and antifungal activities. The oxadiazole derivatives have been noted to inhibit bacterial growth effectively against both Gram-positive and Gram-negative strains .
  • Inhibition of Enzymatic Activity :
    • Certain oxadiazole derivatives exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression . This suggests potential applications in epigenetic therapy.

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Protein Targets : The compound may interact with specific proteins involved in cell signaling pathways related to cancer and inflammation.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. A notable study reported that modifications to the oxadiazole structure could enhance its potency against resistant cancer types .
  • Enzyme Inhibition :
    • A series of experiments indicated that similar compounds could effectively inhibit RET kinase activity, which is crucial in certain cancers . This positions the compound as a promising candidate for further development as a targeted therapy.

Data Tables

Activity Type IC50 Values (µM) Target Cell Lines
Anticancer~92.4HT-29 (colon adenocarcinoma), MCF7 (breast)
AntimicrobialVariesGram-positive and Gram-negative bacteria
Enzyme InhibitionVariesHDACs, RET kinase

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